Cas no 57641-48-2 (1,3-bis(4-chlorophenoxy)propan-2-ol)
57641-48-2 structure
Product Name:1,3-bis(4-chlorophenoxy)propan-2-ol
CAS-nummer:57641-48-2
MF:C15H14Cl2O3
MW:313.175862789154
CID:1605953
PubChem ID:239783
Update Time:2025-04-21
1,3-bis(4-chlorophenoxy)propan-2-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-bis(4-chlorophenoxy)propan-2-ol
- Chimcoccide
- 1,3-Bis-<
- 4-chlor-phenoxy>
- -propanol-(2)
- 1,3-bis(4-chlorobenzylideneamino)guanidine
- Khimcoccid
- Robenidina [INN-Spanish]
- Khimkoktside
- Khimkoktsid
- EINECS 247-308-3
- 1,3-Di-(p-chlorphenoxy)-2-hydroxypropan
- 1,3-di(4-chlorophenoxy)-2-propanol
- 1,3-bis-[(p-chlorobenzylidene)-amino]-guanidine
- 1,3-bis-(4-chloro-phenoxy)-propan-2-ol
- UNII-4888ME6C4E
- 1,3-Bis-(4-chlor-phenoxy)-propan-2-ol
- Robenidinum [INN-Latin]
- Robenidine
- Robenidine [INN:BAN]
- Chimcoccide; 1,3-Bis-< 4-chlor-phenoxy> -propanol-(2); 1,3-bis(4-chlorobenzylideneamino)guanidine; Khimcoccid; Robenidina [INN-Spanish]; Khimkoktside; Khimkoktsid; EINECS 247-308-3; 1,3-Di-(p-chlorphenoxy)-2-hydroxypropan; 1,3-di(4-chlorophenoxy)-2-propanol; 1,3-bis-[(p-chlorobenzylidene)-amino]-guanidine; 1,3-bis-(4-chloro-phenoxy)-propan-2-ol; UNII-4888ME6C4E; 1,3-Bis-(4-chlor-phenoxy)-propan-2-ol; Robenidinum [INN-Latin]; Roben
- 1,3-Bis(4-chlorophenoxy)-2-propanol
- DTXSID90973219
- NSC50790
- NSC-45313
- NSC45313
- NSC-50790
- 57641-48-2
-
- Inchi: 1S/C15H14Cl2O3/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10H2
- InChI-sleutel: UZKMXACRVHXSAQ-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)OCC(COC1C=CC(=CC=1)Cl)O
Berekende eigenschappen
- Exacte massa: 312.03212
- Monoisotopische massa: 312.0319997g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 6
- Complexiteit: 236
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 38.7Ų
Experimentele eigenschappen
- PSA: 38.69
- LogboekP: 3.81210
1,3-bis(4-chlorophenoxy)propan-2-ol Gerelateerde literatuur
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
57641-48-2 (1,3-bis(4-chlorophenoxy)propan-2-ol) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Changzhou Guanjia Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Shanghai Bent Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
CN Leverancier
Bulk
PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie